N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide

Description

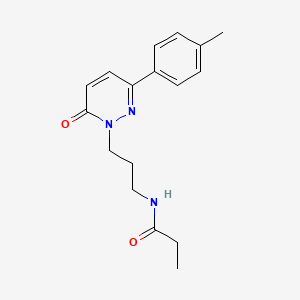

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is a pyridazinone derivative characterized by a pyridazinone core substituted with a p-tolyl group at the 3-position and a propionamide-linked propyl chain at the 1-position.

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-16(21)18-11-4-12-20-17(22)10-9-15(19-20)14-7-5-13(2)6-8-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPXKSRNKKNVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is a pyridazinone derivative that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a pyridazinone core, which is known for its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 375.46 g/mol. The compound consists of a propionamide moiety linked to a pyridazinone structure, characterized by the presence of both p-tolyl and propyl groups. The structural uniqueness may contribute to its biological profile, enhancing its interaction with biological targets.

Biological Activity Overview

Pyridazinone derivatives have been studied for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections summarize the findings related to the biological activities of this compound.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 7.01 ± 0.60 µM against HeLa cells, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 7.01 ± 0.60 | Induces apoptosis |

| Similar Derivative | A549 | 8.55 ± 0.35 | Autophagy without apoptosis |

2. Anti-inflammatory Activity

Pyridazinone derivatives have also been explored for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of pyridazinones has been documented in various studies. Compounds with similar structures have exhibited activity against a range of bacterial and fungal strains, indicating that this compound may also possess such properties .

Case Studies

Several case studies have investigated the biological effects of pyridazinone derivatives:

- Study on Antitumor Activity : A study conducted by Xia et al. evaluated the antitumor effects of various pyridazinone derivatives, revealing significant cytotoxicity against cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

- Inflammation Model : In another research project, the anti-inflammatory effects were assessed using mouse models where pyridazinone compounds were administered to evaluate their impact on inflammation markers .

Comparison with Similar Compounds

Table 1: Key Properties of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide and Analogs

| Property | Target Compound | 3-(p-Tolyl)-6-oxopyridazin-1(6H)-yl (Alkyl Chain) | Polymer BG (Boronic Acid Glycopolymer) |

|---|---|---|---|

| Core Structure | Pyridazinone | Pyridazinone | Phenylboronic acid-glycopolymer |

| Key Substituents | p-Tolyl, propionamide-propyl | p-Tolyl, alkyl chain | Boronic acid, pentahydroxyhexylamine |

| Solubility (aq.) | Moderate (amide-enhanced) | Low (alkyl chain) | High (hydrophilic glycopolymer) |

| Bioactivity | Enzyme inhibition (hypothesized) | Anti-inflammatory | Glucose-responsive drug delivery |

| Therapeutic Application | Undisclosed (preclinical) | Inflammation models | Diabetes management |

Research Findings and Limitations

- Target Compound: Limited peer-reviewed data are available on its specific pharmacological profile.

- Polymer BG : Demonstrated glucose-triggered drug release (e.g., rhodamine B) in hydrogels, with shear-thinning and self-healing properties critical for injectable formulations . This contrasts sharply with the target compound’s likely small-molecule therapeutic focus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.